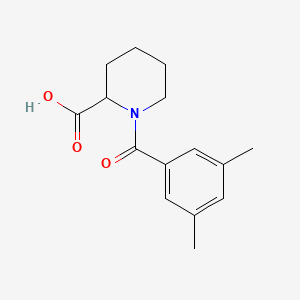

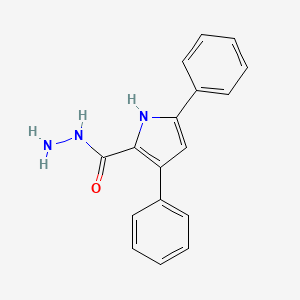

![molecular formula C15H14F3N3O B2515431 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide CAS No. 2034258-42-7](/img/structure/B2515431.png)

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, similar compounds with related structures have been studied for various biological activities, such as antiallergic , antihypertensive , and other pharmacological properties. These compounds are characterized by the presence of a pyridine ring fused with other heterocyclic structures and substituted with various functional groups that can significantly affect their biological activity and physical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including 1,3-dipolar cycloaddition, rearrangement , and various other organic transformations such as chlorination, aminolysis, and reduction . For instance, the synthesis of a benzamide derivative was achieved through a five-step process starting from 2-nitrobenzoic acid, which included chlorination, aminolysis, reduction, condensation, and sodium borohydride reduction, resulting in a good yield of 54.5% . These methods highlight the complexity and the need for careful optimization of reaction conditions in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be extensively characterized using various spectroscopic and crystallographic techniques. For example, a related compound was characterized by FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction . Theoretical methods such as density functional theory (DFT) are also employed to optimize the molecular geometry and to predict vibrational wavenumbers and chemical shifts, which are then compared with experimental data to confirm the structure .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic benzamide derivatives is influenced by the nature of the substituents on the rings. The presence of electron-donating or electron-withdrawing groups can affect the compound's participation in various chemical reactions. Although the specific reactions of "this compound" are not detailed in the provided papers, the studies of similar compounds suggest that they may undergo reactions typical for amides, such as hydrolysis, and may also participate in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of a trifluoromethyl group, for example, is known to impart unique electronic properties and can increase the lipophilicity of the molecule . The crystallographic data can provide insights into the solid-state structure, which is important for understanding the compound's stability and potential intermolecular interactions . Theoretical calculations, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, can further elucidate the electronic characteristics of these molecules .

Applications De Recherche Scientifique

Molecular Synthesis and Characterization

Research on compounds similar to N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide often involves their synthesis and the exploration of their chemical properties. For example, studies on the energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds reveal insights into hydrogen bonds and weak intermolecular interactions, showcasing the importance of N–H⋯O, O–H⋯O, and C–H⋯O hydrogen bonds in supramolecular assemblies (Wang et al., 2014). This research highlights the compound's role in forming supramolecular structures through specific intermolecular interactions.

Antiviral Applications

Certain derivatives of this compound class have been synthesized and tested for their antiviral activities, notably against avian influenza viruses. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiviral activities against H5N1 strains, demonstrating the potential of these compounds in antiviral drug development (Hebishy et al., 2020).

Anticancer Activity

Compounds structurally related to this compound have also been synthesized and evaluated for their anticancer properties. Research into derivatives such as 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide shows a broad spectrum of pharmacological activities, including anticancer effects, underscoring the versatility of these compounds in medicinal chemistry (Rao et al., 2018).

Heterocyclic Chemistry

The reactivity and utility of compounds within this chemical class extend into heterocyclic synthesis, where they serve as precursors or intermediates in creating diverse heterocyclic structures. These include the synthesis of pyrazole, isoxazole, pyrimidine, and triazine derivatives, showcasing the compound's role in the development of novel heterocyclic compounds with potential pharmacological applications (Mohareb et al., 2004).

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O/c16-15(17,18)13-4-2-1-3-12(13)14(22)20-10-6-8-21-11(9-10)5-7-19-21/h1-5,7,10H,6,8-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYGJBBMPVLUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)

![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)